Methyl 3-cyano-2-fluorobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-cyano-2-fluorobenzoate can be synthesized through various methods. One common method involves the reaction of 3-cyano-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyano-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogenation catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different functional groups replacing the fluorine atom.
Reduction: Amines derived from the reduction of the cyano group.
Oxidation: Carboxylic acids formed from the oxidation of the ester group.
Scientific Research Applications
Methyl 3-cyano-2-fluorobenzoate is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of methyl 3-cyano-2-fluorobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include enzyme inhibition, receptor binding, or modulation of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-cyano-3-fluorobenzoate
- Methyl 3-cyano-2-chlorobenzoate
- Methyl 3-cyano-2-bromobenzoate
Uniqueness
Methyl 3-cyano-2-fluorobenzoate is unique due to the presence of both a cyano group and a fluorine atom on the benzoate ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications .
Properties
IUPAC Name |
methyl 3-cyano-2-fluorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSUQLDWCGDHNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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